molecular formula C28H36N4Ni+2 B14641261 2,6-Dimethylpyridine;nickel(2+) CAS No. 56105-03-4

2,6-Dimethylpyridine;nickel(2+)

Cat. No.: B14641261
CAS No.: 56105-03-4
M. Wt: 487.3 g/mol
InChI Key: BMVHLFFINYKPIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-dimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the acidic by-products .

For the synthesis of 2,6-Dimethylpyridine;nickel(2+), a common method involves the reaction of 2,6-dimethylpyridine with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in an appropriate solvent like ethanol or water. The reaction is typically conducted under reflux conditions to ensure complete complexation .

Industrial Production Methods

Industrial production of 2,6-dimethylpyridine often employs continuous flow processes to enhance efficiency and yield. These processes involve the use of fixed-bed reactors packed with catalysts like Raney nickel, which facilitate the methylation of pyridine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine;nickel(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimethylpyridine;nickel(2+) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridine;nickel(2+) involves the coordination of the nitrogen atoms in 2,6-dimethylpyridine to the nickel ion. This coordination alters the electronic properties of the nickel ion, making it more reactive in various chemical processes. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpyridine;nickel(2+) is unique due to its specific coordination chemistry and the steric effects imparted by the methyl groups. These properties make it particularly useful in catalysis and as a ligand in coordination complexes .

Properties

CAS No.

56105-03-4

Molecular Formula

C28H36N4Ni+2

Molecular Weight

487.3 g/mol

IUPAC Name

2,6-dimethylpyridine;nickel(2+)

InChI

InChI=1S/4C7H9N.Ni/c4*1-6-4-3-5-7(2)8-6;/h4*3-5H,1-2H3;/q;;;;+2

InChI Key

BMVHLFFINYKPIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[Ni+2]

Origin of Product

United States

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